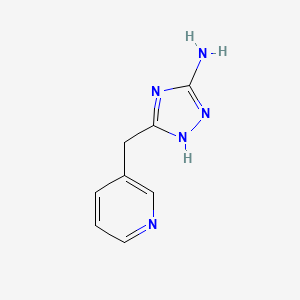

5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine

Description

Properties

IUPAC Name |

5-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-8-11-7(12-13-8)4-6-2-1-3-10-5-6/h1-3,5H,4H2,(H3,9,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZMHDLPJRBVDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC2=NC(=NN2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80658508 | |

| Record name | 5-[(Pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83417-25-8 | |

| Record name | 3-(3-Pyridinylmethyl)-1H-1,2,4-triazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83417-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Pyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80658508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of Methyl N-Cyanoiminodithiocarbonates

- The pyridine-3-sulfonamides (2.5 mmol) are reacted with dimethyl N-cyanoiminodithiocarbonate (0.40 g, 2.75 mmol) in dry acetone (7.5 mL) with anhydrous potassium carbonate (0.33 g, 2.5 mmol).

- The mixture is refluxed for 12–18 hours depending on the substrate.

- After reaction completion, the mixture is worked up by evaporation, extraction, and acidification to precipitate the methyl N-cyanoiminodithiocarbonate intermediates.

Cyclization to this compound Derivatives

- The carbamimidothioate intermediates are dissolved in 1% KOH solution and stirred briefly.

- Water is removed under reduced pressure, and the residue is dissolved in anhydrous acetonitrile.

- Hydrazine monohydrate (5 mmol) is added, and the mixture is refluxed for 3.5 to 16 hours.

- The reaction mixture is acidified to pH 6 with hydrochloric acid, precipitating the triazole product.

- The solid is filtered, washed, and dried to yield the target compound.

Representative Example

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-substituted pyridine-3-sulfonamide + dimethyl N-cyanoiminodithiocarbonate + K2CO3 in dry acetone, reflux 12-18 h | Methyl N-cyanoiminodithiocarbonate intermediate | Isolated by filtration | Precursor for cyclization |

| 2 | Intermediate + 1% KOH, evaporation, then hydrazine monohydrate in anhydrous acetonitrile, reflux 3.5-16 h | This compound derivative | 40-60% | Purified by acidification and filtration |

Research Findings and Characterization

- The synthesized compounds show characteristic IR absorptions for NH (around 3400 cm⁻¹), C=N and C=C bonds (around 1600 cm⁻¹), and sulfonamide groups (1140-1380 cm⁻¹).

- Nuclear Magnetic Resonance (NMR) spectra confirm the presence of triazole protons and pyridine ring protons.

- Melting points and elemental analysis data confirm purity and expected molecular formula.

- Yields vary depending on substituents on the pyridine ring but generally range between 40% and 60%.

Summary Table of Key Reaction Conditions and Yields

| Compound Type | Starting Material | Key Reagents | Reaction Time | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Pyridine-3-sulfonamide | 4-substituted pyridine-3-sulfonamide | Dimethyl N-cyanoiminodithiocarbonate, K2CO3, acetone reflux | 12-18 h | Isolated intermediate | Filtration after acidification |

| This compound | Carbamimidothioate intermediate | Hydrazine monohydrate, acetonitrile reflux | 3.5-16 h | 40-60% | Acidification, filtration, drying |

Additional Notes

- The reaction sequence is sensitive to reaction times and pH during workup to optimize yields.

- Hydrazine monohydrate is critical for the cyclization step forming the triazole ring.

- Variations in the pyridine substituents influence the reaction kinetics and product stability.

This preparation method is well-documented in peer-reviewed chemical literature and provides a robust route to synthesize this compound and its derivatives with moderate to good yields and reliable purity. Alternative synthetic routes involving Schiff base intermediates have been reported but are less direct for this specific compound.

Chemical Reactions Analysis

Acylation Reactions

The primary amine group at position 3 of the triazole ring undergoes acylation with acylating agents such as acyl chlorides or anhydrides. For example:

-

Reaction with acetic anhydride under reflux conditions yields N-acetyl-5-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine (Fig. 1A).

-

Benzoyl chloride produces the corresponding benzamide derivative (Fig. 1B).

Key Conditions :

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | Acetic anhydride | N-Acetyl derivative | 75–85 | |

| Acylation | Benzoyl chloride | N-Benzoyl derivative | 65–70 |

Alkylation Reactions

The amine group participates in alkylation reactions with alkyl halides or sulfates:

-

Methyl iodide in the presence of a base (e.g., K₂CO₃) produces N-methyl-5-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine (Fig. 2A).

-

Ethyl bromoacetate forms an ester-functionalized derivative (Fig. 2B).

Mechanism : Nucleophilic substitution (SN2) at the amine nitrogen.

Coordination Chemistry

The pyridine nitrogen and triazole ring nitrogen atoms act as ligands for metal coordination. Reported complexes include:

-

Cu(II) complexes : Formed with CuCl₂ in ethanol, yielding square-planar or octahedral geometries (Fig. 3A) .

-

Zn(II) complexes : Synthesized via reaction with Zn(NO₃)₂, showing enhanced antibacterial activity .

Key Data :

-

Stability constants (log K) for Cu(II) complexes: ~8.5–9.2 .

-

Antimicrobial activity (MIC): 2–8 µg/mL against S. aureus and E. coli .

Electrophilic Substitution

The triazole ring undergoes electrophilic substitution at position 1 or 4:

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group at position 4 (Fig. 4A) .

-

Halogenation : N-Bromosuccinimide (NBS) in CCl₄ yields 4-bromo derivatives (Fig. 4B) .

Reactivity Trends :

Condensation Reactions

The amine group forms Schiff bases with aldehydes or ketones:

-

Reaction with benzaldehyde in ethanol produces a Schiff base (Fig. 5A) .

-

4-Nitrobenzaldehyde yields a nitro-substituted imine derivative (Fig. 5B) .

Applications : Schiff bases serve as intermediates for synthesizing antimicrobial agents .

Oxidation and Reduction

-

Oxidation : H₂O₂ or KMnO₄ oxidizes the pyridine ring to pyridine N-oxide, altering electronic properties .

-

Reduction : NaBH₄ reduces the triazole ring’s C=N bonds, though this is less common due to ring stability.

Biological Activity-Driven Modifications

Derivatives of 5-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine show enhanced bioactivity via:

-

Sulfonamide formation : Reaction with sulfonyl chlorides to target bacterial dihydropteroate synthase .

-

Thioether synthesis : Substitution with thioureas or CS₂ to improve antifungal potency (MIC: 4–16 µg/mL) .

Structural Insights :

-

Tautomerism : The triazole ring exists in a 1,2,4-triazole tautomeric form, confirmed by X-ray crystallography .

-

Hydrogen bonding : The NH₂ group participates in intermolecular H-bonds, influencing crystal packing .

This compound’s versatility in organic synthesis and medicinal chemistry underscores its potential as a scaffold for drug development, particularly in antimicrobial and anticancer research .

Scientific Research Applications

Medicinal Chemistry

1. P2X7 Receptor Antagonism

One of the significant applications of 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine is as a P2X7 receptor antagonist. Research has demonstrated that this compound exhibits potent activity against human and rat P2X7 receptors, which are implicated in inflammatory processes and pain perception. A study highlighted the structure-activity relationships (SAR) of various aminotriazole derivatives, showing that some compounds had pIC50 values greater than 7.5, indicating strong antagonistic effects .

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes, increasing its effectiveness as an antimicrobial agent.

Agricultural Applications

1. Fungicides

This compound has potential applications in agriculture as a fungicide. Triazole derivatives are known for their ability to inhibit fungal sterol biosynthesis, making them effective against a range of plant pathogens. This compound could be developed into formulations for crop protection against fungal diseases.

2. Plant Growth Regulators

Research indicates that triazole compounds can act as growth regulators in plants by modulating hormonal pathways. The application of this compound may enhance plant resilience to stress conditions and improve yield.

Materials Science

1. Coordination Chemistry

In materials science, this compound serves as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions allows for the synthesis of novel coordination polymers and frameworks. These materials have potential applications in catalysis and gas storage due to their tunable properties .

2. Nanotechnology

The compound can be utilized in nanotechnology for the surface modification of nanoparticles. For instance, it can be used to modify the surface of zinc oxide (ZnO) nanorods to enhance their photocatalytic activity and stability in various applications such as solar cells and environmental remediation.

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific disciplines:

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Medicinal Chemistry | P2X7 receptor antagonism | Pain relief and anti-inflammatory effects |

| Antimicrobial activity | Broad-spectrum antimicrobial properties | |

| Agricultural Science | Fungicides | Effective against plant pathogens |

| Plant growth regulators | Enhances plant resilience | |

| Materials Science | Coordination chemistry | Synthesis of novel materials |

| Nanotechnology | Surface modification for enhanced properties |

Mechanism of Action

The mechanism of action of 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects on intracellular targets .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected 1,2,4-Triazol-3-amine Derivatives

Key Observations :

- Pyridine Position : Pyridin-3-ylmethyl derivatives (e.g., the target compound) show enhanced P2X7 receptor antagonism compared to pyridin-4-yl analogues, likely due to spatial orientation .

- Electron-Withdrawing Groups : Chlorine substituents (e.g., in 4-(2,3-dichlorophenyl)- derivatives) increase lipophilicity and receptor binding affinity .

- Thioether Linkers : Sulfur-containing substituents (e.g., benzylthio) facilitate coordination with metal ions in enzyme active sites, as seen in MetAP inhibitors .

Pharmacological Activity and Selectivity

The 1,2,4-triazole scaffold exhibits versatility across multiple biological targets. Below is a comparison of activity profiles:

Table 2: Pharmacological Activity of Selected Derivatives

Key Findings :

- P2X7 Antagonists : Derivatives like 4-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine demonstrate potent in vitro activity, making them candidates for neuropathic pain management .

- MetAP Inhibitors: The benzylthio derivative shows sub-nanomolar inhibition of HsMetAP2, highlighting the triazole core’s role in enzyme inhibition .

Biological Activity

5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities. This compound is part of a larger class of triazoles known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. The aim of this article is to explore the biological activity of this compound through a comprehensive review of available literature, including case studies and research findings.

- IUPAC Name : 5-(3-pyridinyl)-4H-1,2,4-triazol-3-amine

- CAS Number : 83417-25-8

- Molecular Formula : C8H9N5

- Molecular Weight : 179.19 g/mol

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance:

- A study on aminotriazole-based P2X(7) antagonists revealed that compounds similar to this compound showed potent activity against various pathogens with pIC50 values exceeding 7.5 at human P2X(7) receptors .

Anticancer Activity

Triazole derivatives have been explored for their anticancer potential:

- A recent investigation demonstrated that specific triazole compounds exhibited cytotoxic effects against cancer cell lines, suggesting that this compound could be a candidate for further studies in cancer therapy .

Anti-inflammatory Properties

The anti-inflammatory effects of triazoles have also been documented:

- Compounds within the triazole family have shown promise in modulating inflammatory pathways, which may be relevant for conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the efficacy of triazole derivatives. The presence of the pyridine moiety in this compound enhances its interaction with biological targets due to its ability to form hydrogen bonds and π-stacking interactions.

Case Studies

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Q & A

Q. What are the standard synthetic routes for 5-(Pyridin-3-ylmethyl)-4H-1,2,4-triazol-3-amine, and how are intermediates characterized?

The compound is typically synthesized via S-alkylation of a triazole-thiol precursor (e.g., 4-amino-5-(pyridinyl)-4H-1,2,4-triazole-3-thiol) with a suitable alkyl halide in an alkaline medium (e.g., NaOH in methanol). Key steps include:

- Dissolving the thiol precursor and base in methanol.

- Dropwise addition of the alkyl halide at room temperature.

- Purification via chromatography or recrystallization.

Characterization relies on 1H/13C NMR to confirm substitution patterns and mass spectrometry (MS) to verify molecular weight. For example, derivatives in similar syntheses showed NMR peaks consistent with pyridinylmethyl groups (δ 8.5–7.2 ppm for aromatic protons) and triazole amine protons (δ 6.5–5.8 ppm) .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

- 1H/13C NMR : Essential for identifying substituent positions (e.g., pyridinylmethyl vs. alkyl chains) and tautomeric forms (e.g., 1H- vs. 4H-triazole configurations).

- IR Spectroscopy : Confirms functional groups like -NH2 (stretch ~3400 cm⁻¹) and C=N (1600–1500 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peaks) and detects fragmentation patterns.

Crystallographic studies (e.g., X-ray diffraction) resolve ambiguities in tautomerism, as seen in triazole derivatives crystallizing as 1:1 tautomeric mixtures .

Advanced Research Questions

Q. How can researchers design experiments to investigate structure-activity relationships (SAR) for this compound in enzyme inhibition?

- Substitution Strategy : Introduce substituents (e.g., alkylsulfanyl groups, halogens) at the triazole or pyridine ring to probe steric/electronic effects. For example, a methylene linker may enhance binding in enzymatic cavities .

- Biochemical Assays : Use tyrosinase or kinase inhibition assays to quantify IC50 values. Compare activity across derivatives with varying substituents.

- Computational Modeling : Perform docking studies to predict binding modes and optimize substituent placement. Data from similar triazoles show improved inhibition with bulkier groups at the 3-position .

Q. How can contradictions in spectral data (e.g., tautomerism) be resolved during characterization?

- X-ray Crystallography : Definitive method to distinguish tautomers. For instance, 3-phenyl-1H-1,2,4-triazol-5-amine and its tautomer were resolved via crystal structure analysis, revealing planar triazole rings and dihedral angles between aromatic systems .

- Variable Temperature NMR : Monitor chemical shift changes to identify dynamic equilibria.

- Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., pyridinylmethyl vs. phenyl derivatives) .

Q. What strategies optimize reaction yields in the synthesis of pyridinylmethyl-triazole derivatives?

- Catalyst Screening : Use Cu(I) catalysts (e.g., CuBr) for Ullmann-type couplings, improving yields in heterocyclic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates.

- Stepwise Purification : Employ flash chromatography after each step to isolate intermediates, as seen in multi-step syntheses of pyrazole-triazole hybrids .

Methodological Challenges and Solutions

Q. How can researchers address low solubility of this compound in biological assays?

- Derivatization : Introduce hydrophilic groups (e.g., -OH, -COOH) via post-synthetic modification.

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for related triazole-based drug candidates .

Q. What analytical approaches validate the stability of this compound under storage conditions?

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- Light Exposure Studies : Use UV-Vis spectroscopy to detect photodegradation products.

- Mass Spectrometry : Identify decomposition byproducts (e.g., oxidation of thioether groups to sulfoxides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.